molecular formula C19H16N2O2 B14976115 3-(2,5-dimethylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

3-(2,5-dimethylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B14976115
M. Wt: 304.3 g/mol
InChI Key: QEALVKFTZHFCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of phenolic groups to quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium-charcoal for cyclodehydrogenation, strong acids for cyclodehydratation, and oxidizing agents for phenolic group oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of phenolic groups typically results in quinones, while nucleophilic aromatic substitution can yield various substituted derivatives .

Scientific Research Applications

3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an EGFR tyrosine kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H16N2O2/c1-12-7-8-13(2)14(9-12)10-21-11-20-17-15-5-3-4-6-16(15)23-18(17)19(21)22/h3-9,11H,10H2,1-2H3

InChI Key

QEALVKFTZHFCLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)OC4=CC=CC=C43

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.